N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a fused heterocyclic compound featuring a triazoloquinazoline core. This scaffold is characterized by a [1,2,3]triazolo[1,5-a]quinazoline system, which combines a triazole ring fused with a quinazoline moiety. The compound’s structure includes a 4-ethylbenzyl substituent at the carboxamide position and a phenyl group at the 3-position of the triazole ring.
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O2/c1-2-16-8-10-17(11-9-16)15-26-24(31)19-12-13-20-21(14-19)30-23(27-25(20)32)22(28-29-30)18-6-4-3-5-7-18/h3-14,29H,2,15H2,1H3,(H,26,31) |
InChI Key |
SORGTWZPTIMNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an aldehyde or ketone under acidic or basic conditions.
Formation of the Quinazoline Moiety: The triazole intermediate is then subjected to a cyclization reaction with an appropriate anthranilic acid derivative to form the quinazoline moiety.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazoline intermediate is reacted with an ethylbenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves optimizing the above synthetic route for large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethylphenyl groups, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and quinazoline rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used under basic conditions.
Substitution: Common reagents for substitution reactions include halogenating agents such as bromine and chlorine, typically used under neutral or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohol derivatives, and substituted derivatives with various functional groups introduced at the triazole and quinazoline rings.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound can be used as a probe in biological studies to investigate the mechanisms of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic compounds, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other triazoloquinazoline and triazolopyrimidine derivatives. Key analogues include:
Key Observations :
- Fused Ring Systems: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e] derivatives) exhibit higher anticancer activity than aryl-fused triazoloquinazolines, as shown in NCI screens. The rigid quinazoline core in the target compound may limit conformational flexibility, reducing interaction with biological targets .
Functional Analogues
Triazoloquinoxalines:
- Compounds like 4-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]quinoxalines, synthesized via Cu(I)-catalyzed cycloaddition, show superior synthetic scalability and functional group tolerance. However, their bioactivity profiles remain less explored compared to triazoloquinazolines .
Thienotriazolopyrimidines:
Research Findings and Data
Anticancer Activity
- Triazoloquinazolines: Limited activity in NCI screens (e.g., 6a: 81.85% GP in UO-31 cells), indicating weak cytotoxic effects .
- Thienotriazolopyrimidines: Broader activity (e.g., 4i: GP = 65% in CNS cancer SF-295), attributed to improved electron-deficient character and target engagement .
Physicochemical Properties
- logP Values : The target compound’s logP is expected to be ~3.0–3.5 (based on analogue data), favoring blood-brain barrier penetration but posing solubility challenges .
- Polar Surface Area (PSA) : Analogues with PSA >80 Ų (e.g., 82.188 Ų for compound E543-0685) suggest moderate permeability, consistent with Rule-of-Five guidelines .
Biological Activity
N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by a quinazoline core fused with a triazole ring, which is crucial for its biological activity. Its molecular formula is with a molecular weight of approximately 423.5 g/mol. The presence of the carboxamide group and the unique arrangement of functional groups contribute to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives, including this compound. A synthesis and evaluation study demonstrated that various derivatives exhibited moderate cytotoxicity against several cancer cell lines such as:
- Hepatocellular carcinoma (HePG2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT116)
The synthesized compounds showed IC50 values indicating their effectiveness in inhibiting cell proliferation. For instance, one compound demonstrated an IC50 value of 17.35 µM against HCT116 cells and 29.47 µM against HePG2 cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It could trigger programmed cell death in malignant cells through various signaling pathways.
- Cell Cycle Arrest : Some studies suggest that triazoloquinazolines can cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced tumor growth .
Other Pharmacological Activities
Beyond anticancer properties, this compound is being explored for additional pharmacological activities:
- Antimicrobial Properties : Preliminary evaluations suggest potential antibacterial effects.
- Antioxidant Activity : The compound may exhibit antioxidant properties that could protect cells from oxidative stress.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds within the triazoloquinazoline family:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
